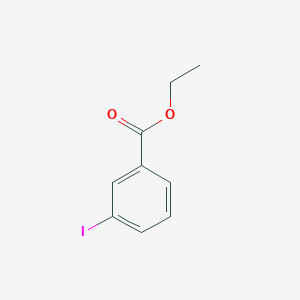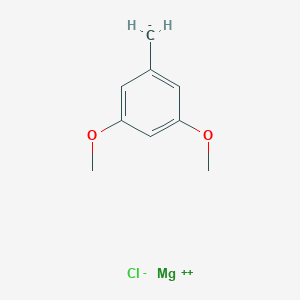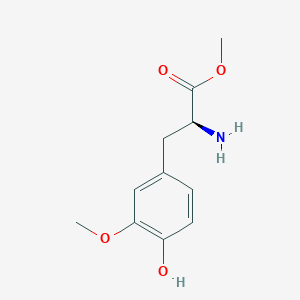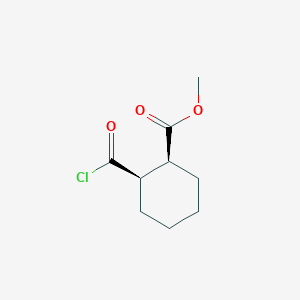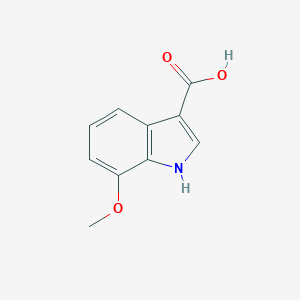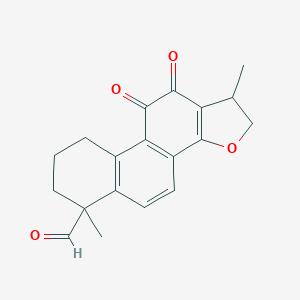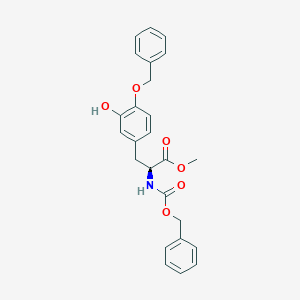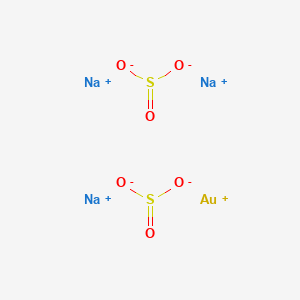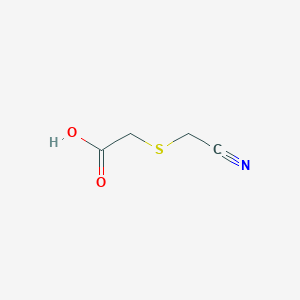
2-(Cyanomethylthio)acetic acid
Overview
Description
2-(Cyanomethylthio)acetic acid is an organic compound with the molecular formula C4H5NO2S. It is characterized by the presence of a cyano group (–CN) and a thioether group (–S–) attached to an acetic acid moiety. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics such as cefmetazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Cyanomethylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then treated with a thiol compound to introduce the thioether group. The reaction conditions typically involve heating and the use of solvents like methanol or dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of cyanoacetic acid, followed by its reaction with a suitable thiol under controlled temperature and pressure conditions. The final product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(Cyanomethylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat bacterial infections.
Industry: It is utilized in the manufacture of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(Cyanomethylthio)acetic acid primarily involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The cyano and thioether groups in this compound contribute to its reactivity and ability to form key intermediates in the antibiotic synthesis pathway .
Comparison with Similar Compounds
Cyanoacetic acid: Lacks the thioether group, making it less versatile in certain synthetic applications.
Ethyl cyanoacetate: Contains an ester group instead of the thioether group, leading to different reactivity.
Methyl 2-(cyanomethylthio)acetate: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
Uniqueness: 2-(Cyanomethylthio)acetic acid is unique due to the presence of both the cyano and thioether groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c5-1-2-8-3-4(6)7/h2-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRFRAHROZUYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509540 | |
| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55817-29-3 | |
| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(cyanomethyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of replacing the 3-acetoxymethyl group with a 3-heterocyclic thiomethyl group in cephalosporins containing the 2-(cyanomethylthio)acetic acid side chain?
A: Replacing the 3-acetoxymethyl group with a 3-heterocyclic thiomethyl group in cephalosporins incorporating the this compound side chain leads to an overall improvement in both in vitro and in vivo activity across all tested oxidation states of the side-chain sulfur []. This structural modification appears to enhance the efficacy of these cephalosporins against a broader range of bacterial species.
Q2: Can you elaborate on the role of this compound in synthesizing commercially relevant cephalosporin antibiotics?
A: this compound serves as a crucial intermediate in synthesizing cefamandole, a broad-spectrum cephalosporin antibiotic []. This synthesis involves reacting a carboxy-protected 7β-amino-7α-methoxy- (1-oxa- or 1-thia-) 3- (1-substituted-1H-tetrazol-5-yl) thiomethyl-3-cepem-4-carboxylic acid with activated this compound. This highlights the importance of this compound in developing clinically relevant antibiotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




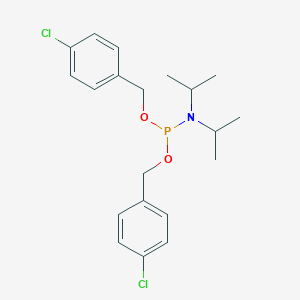
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
